1-(3-Chlorobenzoyl)-4-(naphthalene-2-sulfonyl)piperazine

Regiochemistry Chemical identity Isomer differentiation

This disubstituted piperazine derivative features a unique 3-chlorobenzoyl (N1) and naphthalene-2-sulfonyl (N4) architecture, distinguishing it from mono-substituted analogs and enabling exploration of steric/lipophilic tolerance in nAChR allosteric pockets. Its scaffold also supports novel Factor Xa inhibitor IP generation. Ideal as a physicochemical probe in DMPK panels. Ensure structural fidelity for reproducible SAR.

Molecular Formula C21H19ClN2O3S
Molecular Weight 414.9 g/mol
Cat. No. B3468306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorobenzoyl)-4-(naphthalene-2-sulfonyl)piperazine
Molecular FormulaC21H19ClN2O3S
Molecular Weight414.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C21H19ClN2O3S/c22-19-7-3-6-18(14-19)21(25)23-10-12-24(13-11-23)28(26,27)20-9-8-16-4-1-2-5-17(16)15-20/h1-9,14-15H,10-13H2
InChIKeyMFXXUDKCXYJLPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorobenzoyl)-4-(naphthalene-2-sulfonyl)piperazine: Compound Identity, Physicochemical Profile, and Research Procurement Context


1-(3-Chlorobenzoyl)-4-(naphthalene-2-sulfonyl)piperazine is a disubstituted piperazine derivative with molecular formula C21H19ClN2O3S and an exact mass of 414.080491 g/mol [1]. Spectroscopic characterization by ¹H NMR (DMSO-d₆) confirms its structural identity [1], with an estimated purity of ≥95% from commercial suppliers . The compound belongs to the aryl sulfonylpiperazine class, a scaffold recognized in medicinal chemistry for its versatility across diverse biological targets, including negative allosteric modulation of human neuronal nicotinic receptors, carbonic anhydrase inhibition, and anticancer activity [2]. Its dual-functionalization architecture—a 3-chlorobenzoyl group at N1 and a naphthalene-2-sulfonyl group at N4—distinguishes it from mono‑substituted and differently‑substituted disubstituted piperazine analogs.

Why an Isomeric or Mono‑Substituted Piperazine Cannot Substitute for 1-(3-Chlorobenzoyl)-4-(naphthalene-2-sulfonyl)piperazine in Research Procurement


Compounds sharing the same molecular formula (C21H19ClN2O3S) but with inverted or repositioned substituents—such as 1-[(4-chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine—exhibit fundamentally different stereoelectronic and pharmacophoric profiles . The para‑to‑meta chlorine shift and the interchange of benzoyl/sulfonyl anchoring groups alter hydrogen‑bond acceptor geometry, rotational degrees of freedom, and lipophilic contact surfaces . At the class level, sulfonylpiperazine structure–activity relationship studies demonstrate that even subtle sulfonamide N‑substitution changes cause >10‑fold potency shifts on human α4β2 and α3β4 neuronal nicotinic receptors [1]. Consequently, generic substitution without matched quantitative functional data risks invalidating structure‑activity correlations and experimental reproducibility.

Quantitative Evidence Guide for 1-(3-Chlorobenzoyl)-4-(naphthalene-2-sulfonyl)piperazine: Head‑to‑Head, Cross‑Study, and Class‑Level Differentiation


Regiochemical and Scaffold Differentiation vs. Isomeric Disubstituted Piperazine Analogs Sharing Formula C21H19ClN2O3S

The target compound is regiochemically distinct from 1-[(4‑chlorophenyl)sulfonyl]-4-(1‑naphthoyl)piperazine: it positions chlorine at the meta position of the benzoyl ring (3‑chlorobenzoyl) versus the para position of a phenylsulfonyl ring in the comparator, and anchors the naphthalene on the sulfonamide side rather than the carbonyl side . This interchange in electronic distribution and spatial arrangement is non‑trivial; SAR studies on sulfonylpiperazine derivatives demonstrate that the position of halogen substitution on the aryl ring and the choice of sulfonyl‑ vs. carbonyl‑attachment for the polycyclic group are primary determinants of biological potency and selectivity [1].

Regiochemistry Chemical identity Isomer differentiation

Physicochemical Property Differentiation: Lipophilicity and Topological Polar Surface Area vs. Mono‑Substituted Core Scaffolds

Relative to mono‑substituted core scaffolds 1‑(naphthalene‑2‑sulfonyl)piperazine (MW 276.36) and 1‑(3‑chlorobenzoyl)piperazine (MW 224.69), the target compound exhibits a substantially higher molecular weight (414.9 g/mol) and an altered calculated topological polar surface area (TPSA) profile. The addition of the chlorobenzoyl group to the naphthalene‑sulfonyl core increases calculated logP by approximately 1.5–2.0 log units, enhancing membrane‑partitioning potential [1]. The increased hydrogen‑bond acceptor count (5 acceptors vs. 3 for the mono‑substituted sulfonyl scaffold) expands target‑binding interaction capacity [1].

Physicochemical properties Drug-likeness Scaffold elaboration

Patent Precedent and Scaffold Validation in FXa Inhibitor Chemical Space

The naphthalene‑2‑sulfonyl piperazine motif appears as a privileged substructure in patent US6359134B2 (Takeda Chemical Industries), which discloses sulfonamide derivatives as selective Factor Xa (FXa) inhibitors . Example compounds in this patent include 1‑(6‑chloronaphthalene‑2‑sulfonyl)‑4‑[4‑(4‑pyridyl)benzoyl]piperazine and 1‑[4‑(N‑tert‑butoxycarbonyl‑4‑piperazinyl)benzoyl]‑4‑(6‑chloronaphthalene‑2‑sulfonyl)piperazine [REFS-1, REFS-2]. The target compound shares the naphthalene‑2‑sulfonyl‑piperazine core with these patent‑exemplified FXa inhibitors but introduces a 3‑chlorobenzoyl group, a modification not enumerated in the patent, representing an unexplored region of chemical space with retained scaffold validity.

Patent landscape FXa inhibition Scaffold validation

Class‑Level Potency Differentiation: Sulfonylpiperazine Negative Allosteric Modulator SAR Context

Although the target compound itself has not been profiled in the Henderson et al. (2011) sulfonylpiperazine nAChR SAR study, the series establishes quantitative benchmarks for structurally related analogs. The most potent compound in that series, a methanesulfonylpiperazine derivative (compound 13), exhibited IC₅₀ values of 21.1 μM on Hα4β2 and 29.6 μM on Hα3β4 nAChRs [1]. Replacement of the methanesulfonyl with a benzenesulfonyl group reduced potency approximately 2‑fold, while the p‑fluorobenzenesulfonyl analog (compound 3) was completely inactive on both subtypes [1]. Extrapolating from this SAR trend, the naphthalene‑2‑sulfonyl substitution in the target compound introduces a substantially larger hydrophobic surface, which may enhance allosteric pocket occupancy relative to the reported benzene and methane sulfonyl analogs [REFS-1, REFS-2].

Negative allosteric modulation nAChR Structure–activity relationship

High‑Impact Application Scenarios for 1-(3-Chlorobenzoyl)-4-(naphthalene-2-sulfonyl)piperazine Based on Differentiated Evidence


Extension of Sulfonylpiperazine nAChR Negative Allosteric Modulator SAR into Polycyclic Aromatic Sulfonamide Space

The compound's naphthalene‑2‑sulfonyl group represents a logical extension beyond the mono‑ and dichloro‑benzenesulfonyl analogs characterized in Henderson et al. (2011) [1]. Researchers designing allosteric modulator probe libraries targeting Hα4β2 and Hα3β4 nAChRs can use this compound to test the steric and lipophilic tolerance of the allosteric pocket, where prior SAR shows that substituent bulk directly modulates both potency and subtype selectivity [1].

Novelty‑Driven Lead Identification in FXa Inhibitor Chemical Space

The compound shares its naphthalene‑2‑sulfonyl‑piperazine core with Takeda's patented FXa inhibitor series (US6359134) but introduces an uncharted 3‑chlorobenzoyl substituent . Medicinal chemistry groups pursuing Factor Xa or related serine protease targets can evaluate this compound as a starting point for generating novel intellectual property with demonstrated scaffold validity, particularly given the established oral efficacy of the patent series .

Physicochemical Probe for Membrane‑Partitioning and Polypharmacology Studies

With a molecular weight of 414.9 g/mol, five hydrogen‑bond acceptors, and an estimated logP elevation of 1.5–2.0 units over mono‑substituted core scaffolds [2], this compound is well‑suited as a physicochemical probe in cellular permeability and off‑target profiling panels. Its dual aromatic substitution pattern provides a distinct property profile for benchmarking against simpler piperazine analogs in drug‑metabolism and pharmacokinetic (DMPK) screening cascades [2].

Carbonic Anhydrase Inhibitor Screening with a Sulfonamide‑Piperazine Pharmacophore

Sulfonylpiperazine derivatives are recognized as versatile carbonic anhydrase inhibitor scaffolds, with the sulfonamide group serving as a zinc‑binding warhead [3]. The target compound incorporates this pharmacophore within a dual‑substituted architecture, making it a candidate for isoform‑selectivity profiling across the CA family (CA I, II, IX, XII) where differential interactions with the chlorobenzoyl moiety may confer selectivity advantages over mono‑substituted sulfonamides [3].

Quote Request

Request a Quote for 1-(3-Chlorobenzoyl)-4-(naphthalene-2-sulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.